molecular formula C23H30N4O B6913701 N-(2-cyclobutyl-1-phenylethyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide

N-(2-cyclobutyl-1-phenylethyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B6913701
M. Wt: 378.5 g/mol
InChI Key: FXXTTXALQMEAKI-UHFFFAOYSA-N
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Description

N-(2-cyclobutyl-1-phenylethyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(2-cyclobutyl-1-phenylethyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O/c28-23(25-22(17-19-7-6-8-19)20-9-2-1-3-10-20)27-15-13-26(14-16-27)18-21-11-4-5-12-24-21/h1-5,9-12,19,22H,6-8,13-18H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXTTXALQMEAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(C2=CC=CC=C2)NC(=O)N3CCN(CC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclobutyl-1-phenylethyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. The starting materials might include cyclobutyl derivatives, phenylethyl derivatives, pyridine derivatives, and piperazine. Common synthetic routes could involve:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes.

    Attachment of the pyridine moiety: This step might involve nucleophilic substitution reactions.

    Formation of the carboxamide group: This can be done through the reaction of amines with carboxylic acid derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclobutyl-1-phenylethyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This can involve nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-cyclobutyl-1-phenylethyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyclobutyl-1-phenylethyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide: can be compared with other piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclobutyl and pyridin-2-ylmethyl groups, which might confer distinct biological activities or chemical properties.

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